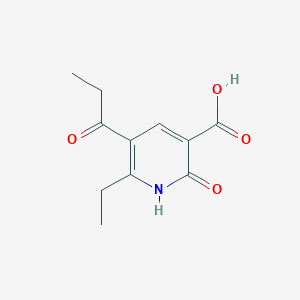![molecular formula C12H10BClO2 B8643168 (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B8643168.png)
(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-chlorophenyl group. This compound is widely recognized for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid typically involves the reaction of 4-chlorophenylboronic acid with phenylmagnesium bromide or phenyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagents. The general reaction scheme is as follows:
[ \text{4-Chlorophenylboronic acid} + \text{Phenylmagnesium bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with various halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Boranes: Formed through reduction.
Scientific Research Applications
(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its aryl group to the palladium center.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the 4-chlorophenyl substitution, making it less sterically hindered.
4-Chlorophenylboronic Acid: Contains only the 4-chlorophenyl group without the additional phenyl ring.
2,4-Dichlorophenylboronic Acid: Contains two chlorine substituents, which can affect its reactivity and steric properties.
Uniqueness: (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid is unique due to its dual aromatic rings and the presence of a chlorine substituent, which can influence its electronic properties and reactivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H10BClO2 |
|---|---|
Molecular Weight |
232.47 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,15-16H |
InChI Key |
LCCGSMWCUQMFQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2-Chloro-3-methoxy-3-oxopropyl)sulfanyl]acetic acid](/img/structure/B8643115.png)



![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8643122.png)





